

Sourcing Certified Reference Materials for Sofosbuvir Impurity M: A Comparative Guide

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Compound of Interest		
Compound Name:	Sofosbuvir impurity M	
Cat. No.:	B8082611	Get Quote

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of potential sources for **Sofosbuvir impurity M** certified reference materials (CRMs). Due to the limited public availability of direct comparative performance data, this guide focuses on providing a framework for evaluating and selecting a suitable CRM, alongside a detailed experimental protocol for impurity analysis.

Potential Suppliers of Sofosbuvir Impurity M CRM

Several chemical suppliers list **Sofosbuvir impurity M** in their product catalogs. While a direct comparison of their in-stock products is not publicly documented, the following companies are potential sources. Researchers are advised to contact these suppliers directly to obtain lot-specific Certificates of Analysis (CoA) for a detailed comparison.

- Sigma-Aldrich (Merck): A well-established supplier of reference materials, often providing comprehensive documentation with their products.[1]
- Doron Scientific: Lists **Sofosbuvir impurity M** and other related impurities.
- Cenmed: Offers Sofosbuvir impurity M for research use.[2]
- MedchemExpress: Lists Sofosbuvir impurity M among its wide range of biochemicals.[3][4]



- Biosynth: Provides **Sofosbuvir impurity M** and highlights the importance of impurity standards in pharmaceutical quality control.[5]
- Daicel Pharma Standards: Offers a range of Sofosbuvir impurities and emphasizes the provision of a comprehensive Certificate of Analysis (CoA) with detailed characterization data.

Evaluating CRM Quality: The Importance of the Certificate of Analysis

A Certificate of Analysis is a critical document that provides detailed information about the characterization and purity of a specific batch of a reference standard. When comparing CRMs from different suppliers, researchers should request and scrutinize the CoA for the following information:

- Identity Confirmation: Methods used to confirm the chemical structure of the impurity (e.g., NMR, Mass Spectrometry, IR).
- Purity Assessment: The certified purity value and the analytical method used for its determination (e.g., HPLC, qNMR).
- Impurity Profile: Information on any detected impurities in the CRM itself.
- Water Content: Determined by methods such as Karl Fischer titration.
- Residual Solvents: Analysis of any remaining solvents from the synthesis process.
- Traceability: Information on the traceability of the standard to national or international standards.
- Homogeneity and Stability Data: Evidence that the CRM is uniform and stable over its shelf life.

Comparative Data Summary

Direct, publicly available experimental data comparing the performance of **Sofosbuvir impurity M** CRMs from different suppliers is not available. The following table provides a



general comparison based on the information typically available from reputable CRM providers. Researchers must obtain specific CoAs to populate a detailed, lot-specific comparison.

Feature	Supplier A (Example)	Supplier B (Example)	Supplier C (Example)
Certified Purity	>98% (HPLC)	Request CoA	Request CoA
Identity Confirmation	¹ H NMR, ¹³ C NMR, MS	Request CoA	Request CoA
Water Content	<0.5% (Karl Fischer)	Request CoA	Request CoA
Residual Solvents	<0.1% (GC-HS)	Request CoA	Request CoA
Provided Documentation	Certificate of Analysis	Certificate of Analysis	Certificate of Analysis
Accreditation	ISO 9001	Varies	Varies

Experimental Protocol: Analysis of Sofosbuvir and its Impurities by RP-HPLC

The following is a representative a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its related impurities, based on established analytical procedures.

Objective: To separate and quantify Sofosbuvir and its impurities, including Impurity M, in a drug substance or product.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Data acquisition and processing software

Reagents and Materials:



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable buffer components
- Sofosbuvir and Impurity M Certified Reference Materials

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
20	_
25	_
26	_
30	_
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	260 nm
Injection Volume	10 μL

Procedure:

• Standard Preparation:

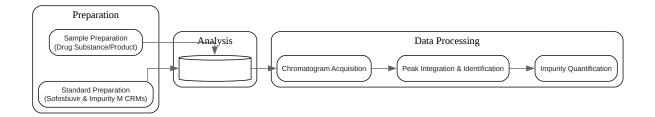


- Accurately weigh and dissolve an appropriate amount of the Sofosbuvir CRM and each available impurity CRM (including Impurity M) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
- Sample Preparation:
 - Prepare the test sample by dissolving the drug substance or product in the diluent to achieve a target concentration of Sofosbuvir.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the initial mobile phase composition.
 - Inject the standard and sample solutions into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Data Analysis:
 - Identify the peaks corresponding to Sofosbuvir and its impurities based on their retention times relative to the standards.
 - Calculate the amount of each impurity in the sample using the peak areas and the known concentration of the CRMs.

Visualizing the Workflow

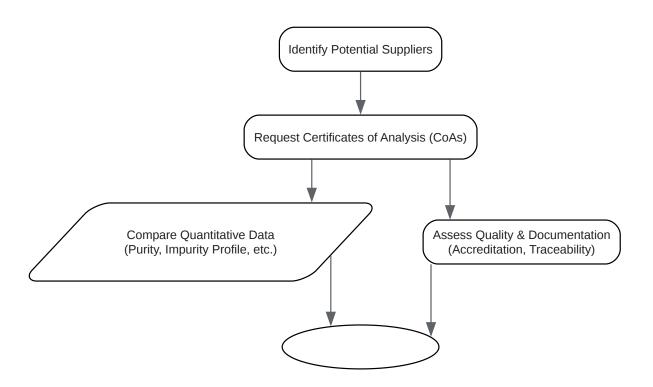
The following diagrams illustrate the key processes involved in CRM-based impurity analysis.





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Caption: Experimental workflow for Sofosbuvir impurity analysis.



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Caption: Logical steps for selecting a suitable CRM.



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